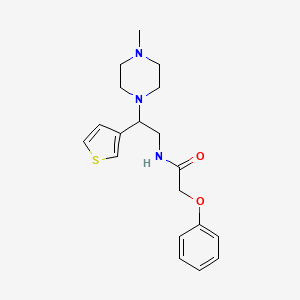

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide (CAS: 946374-41-0) is a synthetic organic compound with the molecular formula C₁₈H₂₂N₂O₃S and a molecular weight of 346.4439 g/mol . Structurally, it features a phenoxyacetamide backbone linked to a substituted ethyl moiety containing a 4-methylpiperazine ring and a thiophen-3-yl group.

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)18(16-7-12-25-15-16)13-20-19(23)14-24-17-5-3-2-4-6-17/h2-7,12,15,18H,8-11,13-14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVLQDDYZMOOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the thiophene moiety.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Formation of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride under basic conditions to form the phenoxyacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperazine ring can be reduced under hydrogenation conditions.

Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide exhibits significant anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and other targets critical for tumor growth and metastasis .

-

Case Studies :

- A study reported that derivatives of similar structures showed selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- In vitro assays demonstrated effective growth inhibition against breast cancer cell lines (e.g., MDA-MB-231), with percent growth inhibition exceeding 70% at optimal concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing promising results against various pathogens:

- Mechanism of Action : It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Case Studies :

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the piperazine and thiophene moieties enhances its interaction with biological targets:

| Component | Role in Activity |

|---|---|

| Piperazine Ring | Enhances solubility and receptor binding |

| Thiophene Moiety | Contributes to bioactivity through π-stacking interactions |

| Phenoxyacetamide Group | Facilitates enzyme inhibition and receptor modulation |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its potential as a therapeutic agent:

- Absorption : The compound shows good solubility, which may facilitate oral bioavailability.

- Metabolism : Initial studies suggest it undergoes hepatic metabolism, but specific pathways require further investigation.

- Toxicity Profiles : Toxicological assessments have indicated a relatively safe profile in preliminary studies; however, comprehensive toxicity evaluations are necessary for clinical applications .

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can interact with biological membranes, while the thiophene and phenoxyacetamide groups can participate in various binding interactions.

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Structure : Replaces the 4-methylpiperazine and thiophen-3-yl groups with a pyrazol-3-amine and thiophen-2-ylmethyl moiety.

- Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate.

- Purity: ≥99% (Senomyx, 2015) .

- Key Difference : The absence of a piperazine ring and the substitution of thiophen-2-yl instead of thiophen-3-yl may reduce steric hindrance and alter binding affinity in biological systems.

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-2-phenoxyacetamide (BG16082)

2-(3-Methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (BG16083)

- Structure: Replaces phenoxyacetamide with 3-methylphenylacetamide and substitutes 4-phenylpiperazine for 4-methylpiperazine.

- Molecular Formula : C₂₁H₂₇N₃O.

- Molecular Weight : 337.4586 g/mol .

- Key Difference : The phenyl group on piperazine and the 3-methylphenylacetamide backbone may enhance lipophilicity, affecting bioavailability.

Data Table: Comparative Analysis

Research Findings and Functional Implications

Piperazine vs. Morpholine : The target compound’s 4-methylpiperazine group likely enhances basicity and water solubility compared to BG16082’s morpholine, which has a lower pKₐ due to its oxygen heteroatom .

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Structural Characteristics

The compound features a complex structure comprising:

- Piperazine moiety : Known for enhancing pharmacological properties.

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Phenoxyacetamide group : Implicated in various biological activities, including anti-inflammatory and analgesic effects.

Pharmacological Profile

The biological activity of this compound has been investigated through various studies, indicating several potential therapeutic applications:

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, derivatives of piperazine have shown efficacy in protecting against seizures in the maximal electroshock (MES) test .

- Antimicrobial Effects : Compounds with structural similarities have exhibited moderate to good antimicrobial activities against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Neuroprotective Properties : Some analogs have been evaluated for neurotoxicity and their interactions with monoamine oxidase (MAO), suggesting potential neuroprotective effects that warrant further exploration .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Binding : The piperazine and thiophene groups may facilitate binding to specific receptors or enzymes, influencing neurotransmitter systems.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like epilepsy and infections.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Derivative : This involves the reaction of 4-methylpiperazine with appropriate electrophiles.

- Introduction of the Thiophene Ring : The thiophene moiety is introduced through electrophilic substitution or coupling reactions.

- Acetylation Step : The phenoxyacetamide structure is formed via acylation reactions.

Careful control of reaction conditions such as temperature and pH is critical to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have reported on compounds related to this compound, providing insights into its potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.